(1-Bromo-2-methoxypropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methoxypropan-2-yl)benzene: is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where a bromine atom and a methoxypropan-2-yl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-methoxypropan-2-yl)benzene typically involves the bromination of 2-methoxypropan-2-ylbenzene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-2-methoxypropan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxypropan-2-yl group can be oxidized under specific conditions to form different products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the methoxypropan-2-yl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the conditions.
Reduction: Formation of dehalogenated products or modified alkyl groups.
Scientific Research Applications
Chemistry: (1-Bromo-2-methoxypropan-2-yl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research into the medicinal properties of derivatives of this compound could lead to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methoxypropan-2-yl)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the methoxypropan-2-yl group can engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
- (1-Bromo-2-methylpropyl)benzene
- (1-Bromo-2-ethylpropyl)benzene
- (1-Bromo-2-isopropyl)benzene
Uniqueness: (1-Bromo-2-methoxypropan-2-yl)benzene is unique due to the presence of both a bromine atom and a methoxypropan-2-yl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Properties
IUPAC Name |
(1-bromo-2-methoxypropan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOYFMNCGSJADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C1=CC=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.